1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol
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Overview
Description
1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol is a complex organic compound that features a benzimidazole core substituted with dimethyl groups and a phenoxypropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Dimethyl Substitution:
Attachment of Phenoxypropanol Moiety: The final step involves the nucleophilic substitution reaction where the benzimidazole derivative reacts with 3-[4-(propan-2-yl)phenoxy]propan-2-ol under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzimidazole ring or the phenoxypropanol moiety, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound’s benzimidazole core is known for its biological activity, making it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Material Science: Its unique structure allows it to be used in the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-5,6-dimethyl-1H-benzimidazole
- 2-benzyl-1-methyl-1H-benzimidazole
- 5,6-dimethyl-1-(2-propynyl)-1H-benzimidazole
Uniqueness
1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol stands out due to its unique combination of a benzimidazole core with a phenoxypropanol moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(5,6-dimethylbenzimidazol-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-14(2)17-5-7-19(8-6-17)25-12-18(24)11-23-13-22-20-9-15(3)16(4)10-21(20)23/h5-10,13-14,18,24H,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWWOYGUBPJKTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC(COC3=CC=C(C=C3)C(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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